synthesis pathway for 1,6-Dibromo-3-hydroxy-2-naphthoic acid
synthesis pathway for 1,6-Dibromo-3-hydroxy-2-naphthoic acid
This guide details the synthesis pathway for 1,6-Dibromo-3-hydroxy-2-naphthoic acid (also referred to in literature and catalogs as 1,6-Dibromo-2-hydroxy-3-naphthoic acid ; CAS 1779-10-8).
Technical Note on Regiochemistry: Naphthalene numbering can be ambiguous in substituted systems. The standard precursor, 3-hydroxy-2-naphthoic acid (BON Acid), typically undergoes electrophilic substitution at the C4 position (ortho to the hydroxyl group). To achieve the 1,6-dibromo substitution pattern, a direct bromination of BON acid is not viable due to electronic directing effects. Instead, the synthesis must proceed via the Kolbe-Schmitt carboxylation of 1,6-dibromo-2-naphthol . This route ensures the bromine atoms are established at positions 1 and 6 before the carboxylic acid is introduced at position 3, yielding the thermodynamically stable 1,6-dibromo-2-hydroxy-3-naphthoic acid isomer.
Executive Summary
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Target Molecule: 1,6-Dibromo-3-hydroxy-2-naphthoic acid (C₁₁H₆Br₂O₃).[1]
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Primary Strategy: Two-step synthesis starting from 2-naphthol.[5]
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Key Challenge: Controlling regioselectivity during bromination and managing high-pressure conditions during carboxylation.
Retrosynthetic Analysis
The strategic disconnection relies on the high nucleophilicity of the naphthol ring. The C1 and C6 positions are electronically distinct; C1 is highly activated (ortho to OH), while C6 is the most reactive position on the distal ring for electrophilic attack in 1-substituted naphthalenes.
Figure 1: Retrosynthetic pathway disconnecting the target acid to the commercially available 2-naphthol.
Detailed Experimental Protocols
Step 1: Synthesis of 1,6-Dibromo-2-naphthol
This step utilizes elemental bromine in glacial acetic acid.[8] The first equivalent of bromine rapidly brominates C1. The second equivalent attacks C6, which is the kinetically favored position on the second ring due to the directing effect of the oxide/hydroxyl group and the deactivation of the first ring by the C1-Br.
Reagents:
Protocol:
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Dissolution: Dissolve 2-naphthol (e.g., 14.4 g, 100 mmol) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a pressure-equalizing addition funnel and a reflux condenser leading to a caustic scrubber (to trap HBr gas).
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Bromination: Cool the solution to 10–15°C. Add the bromine (35.2 g, 220 mmol) dropwise over 60 minutes.
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Observation: The solution will turn dark red/orange. A precipitate may begin to form.[11]
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Heating: After addition, warm the mixture to 60°C and stir for 2–3 hours to ensure complete bromination at the C6 position.
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Quench & Isolation: Cool the mixture to room temperature and pour into ice-cold water (500 mL) with vigorous stirring. The product will precipitate as a solid.
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Purification: Filter the solid, wash with water to remove residual acid, and recrystallize from acetic acid or ethanol.
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Yield: Expected yield 90–95%. Melting point: 105–106°C.
Step 2: Kolbe-Schmitt Carboxylation
The conversion of the brominated naphthol to the acid requires the formation of the sodium or potassium naphthoxide, followed by reaction with CO₂ under pressure.[8] Since C1 is blocked by bromine, the carboxylation is forced to the C3 position (ortho to the hydroxyl).
Reagents:
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1,6-Dibromo-2-naphthol (1.0 eq)
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Sodium Hydroxide (NaOH) (1.0 eq)
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Carbon Dioxide (CO₂) (Gas, high pressure)
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Solvent: Anhydrous Diglyme or solid-phase (solvent-free)
Protocol:
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Salt Formation: Dissolve 1,6-dibromo-2-naphthol (30.2 g, 100 mmol) in a methanolic NaOH solution (4.0 g NaOH in 50 mL MeOH). Evaporate the solvent to dryness under vacuum to obtain the anhydrous sodium salt. Critical: Moisture inhibits the reaction.
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Carboxylation: Place the dry sodium salt in a high-pressure autoclave. Pressurize with CO₂ to 5–10 bar (70–145 psi).
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Reaction: Heat the autoclave to 160–180°C. Maintain pressure and temperature for 8–12 hours.
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Workup: Cool the autoclave and vent excess CO₂. Dissolve the solid residue in hot water.
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Acidification: Filter any insoluble unreacted material. Acidify the filtrate with dilute HCl (pH < 2) to precipitate the free acid.
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Purification: Recrystallize the crude acid from ethanol/water.
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Product: 1,6-Dibromo-3-hydroxy-2-naphthoic acid (Light yellow powder).
Reaction Mechanism & Logic
The following diagram illustrates the molecular logic driving the regioselectivity. The hydroxyl group (activator) directs the incoming electrophiles.
Figure 2: Step-wise mechanistic flow from starting material to final carboxylic acid.
Quantitative Data Summary
| Parameter | Step 1: Bromination | Step 2: Carboxylation |
| Starting Material | 2-Naphthol | 1,6-Dibromo-2-naphthol |
| Reagent Stoichiometry | 2.2 eq Br₂ | Excess CO₂ (Gas) |
| Temperature | 15°C | 160–180°C |
| Pressure | Atmospheric | 5–10 bar (High Pressure) |
| Typical Yield | 90–95% | 60–75% |
| Key Byproducts | HBr (Gas), 1-bromo-2-naphthol | Unreacted phenol, Polymer |
| Purification | Recrystallization (Acetic Acid) | Acid-Base Extraction |
Process Safety & Critical Control Points
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Bromine Handling: Elemental bromine is highly corrosive and volatile. All transfers must occur within a fume hood using chemically resistant tubing (PTFE). The scrubber system (NaOH trap) is mandatory to neutralize HBr evolution.
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Moisture Control (Step 2): The Kolbe-Schmitt reaction is strictly sensitive to water. The sodium naphthoxide must be bone-dry; even trace moisture converts the phenoxide back to phenol and NaOH, quenching the reaction and reducing yield.
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Pressure Vessel: The carboxylation involves heating a solid/gas mixture under pressure. Ensure the autoclave is rated for the specific temperature/pressure combination (200°C / 20 bar safety margin).
References
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Synthesis of 1,6-dibromo-2-naphthol
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Kolbe-Schmitt Reaction on Naphthols
- Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583-620.
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Source:
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Commercial Reference for Target Isomer
- Sigma-Aldrich / MilliporeSigma. 1,6-Dibromo-2-hydroxynaphthalene-3-carboxylic acid (CAS 1779-10-8).
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Source:
Sources
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